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Compound of Interest

Compound Name:
2-Chloro-4,5-dimethoxybenzoic

acid

Cat. No.: B1349881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-4,5-dimethoxybenzoic acid (C₉H₉ClO₄, CAS No: 60032-95-3). This compound is of

interest in various chemical and pharmaceutical research domains. The following sections

present tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a

visual representation of the analytical workflow.

Spectroscopic Data Summary
The empirical formula of 2-Chloro-4,5-dimethoxybenzoic acid is C₉H₉ClO₄, and its molecular

weight is 216.62 g/mol .[1] The spectroscopic data presented below provides a foundational

understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. The following data is predicted based on the analysis of similar

compounds and known chemical shift ranges for the functional groups present.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-13 Singlet (broad) 1H -COOH

~7.5 Singlet 1H Aromatic H

~7.0 Singlet 1H Aromatic H

~3.9 Singlet 3H -OCH₃

~3.8 Singlet 3H -OCH₃

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~168 -COOH

~152 Aromatic C-O

~148 Aromatic C-O

~125 Aromatic C-Cl

~120 Aromatic C-H

~115 Aromatic C-COOH

~112 Aromatic C-H

~56 -OCH₃

~55 -OCH₃

Note: Carboxyl carbons in aromatic acids typically absorb in the 165-185 ppm range.[2]

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 2-Chloro-4,5-dimethoxybenzoic
acid. The following table lists the characteristic absorption bands based on typical frequencies
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for the functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

~3000 Medium C-H stretch (Aromatic)

~2950, ~2850 Medium C-H stretch (Aliphatic, -OCH₃)

1680-1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic Ring)

1250-1300 Strong C-O stretch (Aryl Ether)

~1050 Strong C-O stretch (Aryl Ether)

700-800 Medium-Strong C-Cl stretch

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[2][3] The C=O

stretch for an aryl carboxylic acid is typically found between 1700-1680 cm⁻¹.[3]

Mass Spectrometry (MS)
The mass spectrum of 2-Chloro-4,5-dimethoxybenzoic acid, likely obtained using Electron

Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment

216/218 High
[M]⁺ (Molecular Ion, with ³⁵Cl/

³⁷Cl isotopes)

201/203 Medium [M - CH₃]⁺

171/173 Medium [M - COOH]⁺

156 Medium [M - COOH - CH₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with

a ratio of approximately 3:1.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of an aromatic carboxylic acid like 2-Chloro-
4,5-dimethoxybenzoic acid is as follows:

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).[4]

Instrumentation: The spectrum is recorded on an NMR spectrometer, such as a 400 MHz

instrument.[4]

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width,

acquisition time, relaxation delay, and number of scans.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is typically used to obtain a spectrum with singlets for each

unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation to generate the frequency-domain spectrum. Phase and baseline corrections

are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
For a solid sample such as 2-Chloro-4,5-dimethoxybenzoic acid, a common method for

obtaining an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with an

Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

ATR-FTIR Method:
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Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The infrared beam is passed through the crystal, and the attenuated radiation is

detected. A background spectrum of the clean, empty ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Spectrum Generation: The resulting interferogram is converted to an IR spectrum via a

Fourier transform.

KBr Pellet Method:

Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous

potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin,

transparent pellet.

Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam path of the

spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded. The sample

spectrum is then acquired.

Spectrum Generation: The sample spectrum is ratioed against the background to produce

the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively

small, volatile organic molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).
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Fragmentation: The high energy of the electron beam often causes the molecular ion to be in

an excited state, leading to its fragmentation into smaller, charged fragment ions and neutral

radicals.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the

characterization of a chemical compound like 2-Chloro-4,5-dimethoxybenzoic acid.
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Click to download full resolution via product page

Workflow for the spectroscopic characterization of 2-Chloro-4,5-dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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